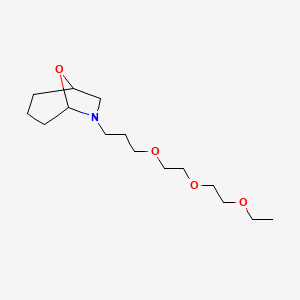
2,2',3,3',4,4',5,6-Octafluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl: is a fluorinated biphenyl compound characterized by the presence of eight fluorine atoms attached to the biphenyl structure. This compound is of significant interest due to its unique chemical properties, which include high thermal stability, chemical inertness, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or degradation of the biphenyl structure.
Industrial Production Methods
In industrial settings, the production of 2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the presence of fluorine atoms generally makes it more resistant to such transformations.
Coupling Reactions: It can be involved in coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace fluorine atoms with other functional groups.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed, although the reactions may require elevated temperatures and pressures.
Coupling Reactions: Catalysts such as palladium or nickel are often used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce more complex polyaromatic compounds.
科学的研究の応用
2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and chemical resistance.
作用機序
The mechanism of action of 2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl is primarily related to its chemical inertness and stability. The presence of multiple fluorine atoms creates a highly electronegative environment, which can influence the compound’s interactions with other molecules. In biological systems, it may interact with proteins and enzymes through non-covalent interactions, affecting their function and activity.
類似化合物との比較
Similar Compounds
2,2’,3,3’,4,4’,5,5’-Octafluoro-1,1’-biphenyl: Similar in structure but with different fluorination patterns.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Contains ten fluorine atoms, offering even greater chemical resistance and stability.
4,4’-Dibromooctafluorobiphenyl: Contains bromine atoms in addition to fluorine, providing different reactivity and applications.
Uniqueness
2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl is unique due to its specific fluorination pattern, which imparts distinct chemical properties. Its combination of high thermal stability, chemical inertness, and hydrophobicity makes it particularly valuable in applications requiring robust and durable materials.
特性
CAS番号 |
66593-23-5 |
|---|---|
分子式 |
C12H2F8 |
分子量 |
298.13 g/mol |
IUPAC名 |
1,2,3,4,5-pentafluoro-6-(2,3,4-trifluorophenyl)benzene |
InChI |
InChI=1S/C12H2F8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H |
InChIキー |
LERDAFCBKALCKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)


![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)



![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)

phosphanium chloride](/img/structure/B14461970.png)




